2-((((Benzyloxy)carbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid
CAS No.: 2098069-43-1
Cat. No.: VC3146735
Molecular Formula: C17H21NO4
Molecular Weight: 303.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098069-43-1 |
|---|---|
| Molecular Formula | C17H21NO4 |
| Molecular Weight | 303.35 g/mol |
| IUPAC Name | 2-(phenylmethoxycarbonylaminomethyl)spiro[3.3]heptane-2-carboxylic acid |
| Standard InChI | InChI=1S/C17H21NO4/c19-14(20)17(10-16(11-17)7-4-8-16)12-18-15(21)22-9-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,18,21)(H,19,20) |
| Standard InChI Key | NDGUMCBRCLTLRL-UHFFFAOYSA-N |
| SMILES | C1CC2(C1)CC(C2)(CNC(=O)OCC3=CC=CC=C3)C(=O)O |
| Canonical SMILES | C1CC2(C1)CC(C2)(CNC(=O)OCC3=CC=CC=C3)C(=O)O |
Introduction
The compound 2-((((Benzyloxy)carbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid is a complex organic molecule that incorporates a spirocyclic structure with additional functional groups. This compound is derived from spiro[3.3]heptane, a bicyclic structure consisting of two fused cyclopentane rings, and is further modified with a benzyloxy carbonyl (Cbz) protected amino group and a carboxylic acid moiety.
Synthesis and Applications
While specific synthesis methods for 2-((((Benzyloxy)carbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid are not detailed in the available literature, it is likely that its synthesis involves the modification of spiro[3.3]heptane-2-carboxylic acid with a benzyloxy carbonyl protected amino group. This compound could serve as a precursor for the synthesis of bioactive molecules, given the versatility of spirocyclic structures in medicinal chemistry.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Spiro[3.3]heptane | C₇H₁₂ | Basic spirocyclic structure without functional groups |
| Spiro[3.3]heptane-2-carboxylic acid | C₈H₁₂O₂ | Contains a carboxylic acid group at position 2 |
| 1-Aminospiro[3.3]heptane | C₈H₁₃N | Incorporates an amino group enhancing biological activity |
| 2-((((Benzyloxy)carbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid | Not specified | Includes a benzyloxy carbonyl protected amino group |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume